molecular formula C16H17FN2O B2535176 N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide CAS No. 1798423-89-8

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide

Cat. No. B2535176
CAS RN: 1798423-89-8
M. Wt: 272.323
InChI Key: HAOINIYUFUVSMQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide, also known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a small molecule that belongs to the class of compounds known as imidazoline receptor ligands. It has been shown to have a wide range of biological activities, including anti-hypertensive, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

Molecular Structure and Interactions

Research on similar compounds, such as analogs of the leflunomide metabolite, highlights the significance of molecular structure in determining biological activity and interactions. For instance, analogs like 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide have been studied for their potent inhibition of Bruton's tyrosine kinase (BTK), showcasing how subtle changes in molecular structure can impact hydrogen-bonding networks and crystal packing, which are crucial for biological efficacy (Ghosh et al., 2000).

Heterocyclic Synthesis

The synthesis of novel N-arylpyrazole-containing enaminones and their reactions with various compounds to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles demonstrates the versatility of such structures in creating biologically active molecules with potential antitumor and antimicrobial activities (Riyadh, 2011). This suggests that N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide could serve as a precursor in the synthesis of heterocyclic compounds with potential pharmacological properties.

Immunomodulatory Effects

Compounds such as A77-1726, an active metabolite of leflunomide, and its analogs have shown immunosuppressive effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis. This activity is critical for reducing pyrimidine nucleotide pools, essential for normal immune cell functions, suggesting a pathway through which related compounds might exert immunomodulatory effects (Knecht & Löffler, 1998).

Fluorinated Compounds in Drug Design

The exploration of fluorinated enamides and ynamides as precursors in heterocyclic synthesis underlines the unique reactivity of fluorine-containing compounds. Their ability to undergo nucleophilic vinylic substitution reactions to form fluorinated heterocycles is of particular interest in drug design and synthesis, offering pathways to novel therapeutic agents (Meiresonne et al., 2015).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12(13-4-6-14(17)7-5-13)10-15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOINIYUFUVSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C)C1(CCC1)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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